3-Acetamidophenyl butyrate
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(3-acetamidophenyl) butanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-5-12(15)16-11-7-4-6-10(8-11)13-9(2)14/h4,6-8H,3,5H2,1-2H3,(H,13,14) |
InChI Key |
SVENCILGYWBCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
3-Acetamidophenyl Acetate
- Structure : Contains an acetate group instead of butyrate.
- Reactivity : Undergoes abiotic hydrolysis, as demonstrated in EPA transformation pathway studies. The butyrate variant may exhibit slower hydrolysis due to its longer alkyl chain, altering bioavailability and environmental persistence .
- Applications : Likely used as a precursor in synthetic chemistry, similar to other acetamidophenyl esters.
N-(3-Bromophenyl)acetamide
- Structure : Replaces the butyrate ester with a bromine atom.
- Properties: Higher molecular weight (214.06 g/mol) and altered solubility compared to 3-acetamidophenyl butyrate.
Butyrate Esters
Propyl Butyrate
- Structure : Simple aliphatic ester (C₇H₁₄O₂).
- Physical Properties :
- Boiling point: ~37°C
- Specific gravity: 0.870–0.880
- Solubility: Insoluble in water; miscible with organic solvents.
- Applications : Used as a flavoring agent (apricot-like odor) due to its volatility and fruity aroma .
Geranyl Butyrate
- Structure : Terpene-derived ester (C₁₄H₂₄O₂).
- Physical Properties :
- Boiling point: >110°C
- Specific gravity: 0.890–0.920
- Odor: Floral, used in perfumery.
- Stability : Higher boiling point and flash point (253°C) compared to propyl butyrate, making it suitable for high-temperature applications .
This compound (Inferred Properties)
- Boiling Point : Expected to be higher than propyl butyrate (~37°C) but lower than geranyl butyrate (>110°C) due to intermediate molecular weight.
- Solubility : Likely insoluble in water but soluble in organic solvents, similar to other aromatic esters .
Preparation Methods
Reaction Mechanism and Stoichiometry
The direct esterification of 3-acetamidophenol with butyric acid under acidic conditions represents the most widely adopted method. Sulfuric acid (0.5–2.0 mol%) catalyzes the nucleophilic acyl substitution, where the phenolic oxygen attacks the protonated carbonyl of butyric acid. The reaction follows second-order kinetics, with rate dependence on proton concentration and reactant molar ratios. A typical protocol involves refluxing equimolar quantities of 3-acetamidophenol and butyric acid in toluene at 110–120°C for 6–8 hours, achieving yields of 68–72% after aqueous workup.
Optimization Studies
Critical parameters impacting yield and purity include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 1.2–1.5 mol% | Maximizes protonation without side reactions |
| Temperature | 115±2°C | Balances reaction rate and thermal decomposition |
| Solvent | Toluene | Azeotrope removes water, shifting equilibrium |
| Reaction Time | 7 hours | Completes esterification before hydrolysis dominates |
Prolonged heating beyond 8 hours reduces yields by 12–15% due to retro-esterification, while excess butyric acid (1.5 eq.) suppresses this pathway.
Acyl Chloride-Mediated Synthesis
Schotten-Baumann Conditions
Reacting 3-acetamidophenol with butyryl chloride in biphasic aqueous-organic media circumvents equilibrium limitations. The method employs 10% NaOH to scavenge HCl, driving the reaction to completion within 2–3 hours at 0–5°C. yields typically reach 85–89% with minimal di-ester byproducts.
Procedure
-
Dissolve 3-acetamidophenol (1.0 eq.) in dichloromethane.
-
Add butyryl chloride (1.05 eq.) dropwise under vigorous stirring.
-
Maintain pH >10 via concurrent NaOH addition.
-
Extract organic phase and concentrate in vacuo.
This method’s cold conditions prevent acetamide hydrolysis, a common issue in acidic media.
Coupling Agent-Assisted Esterification
DCC/DMAP Protocol
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) enable esterification under mild conditions. The protocol avoids strong acids/bases, making it suitable for acid-sensitive substrates:
Key advantages include room-temperature reactions (25°C) and reduced side products. However, DCC’s toxicity and the need to remove dicyclohexylurea complicate industrial adoption.
Enzymatic Esterification
Lipase-Catalyzed Routes
Immobilized Candida antarctica lipase B (CAL-B) facilitates solvent-free synthesis at 50°C. Using vinyl butyrate as the acyl donor shifts equilibria via vinyl alcohol tautomerization. Reported conversions reach 78% in 24 hours, though enzyme costs remain prohibitive for large-scale production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acid-Catalyzed | 68–72 | 95–97 | High | $ |
| Acyl Chloride | 85–89 | 91–93 | Moderate | $$ |
| DCC/DMAP | 88–92 | 98–99 | Low | $$$$ |
| Enzymatic | 72–78 | 94–96 | Experimental | $$$$$ |
The acyl chloride method offers optimal balance between yield and cost, while DCC/DMAP suits small-scale high-purity needs .
Q & A
Q. How to validate enzymatic selectivity in esterification reactions for this compound?
- Methodological Answer : Perform kinetic assays with varying substrates (e.g., butanol vs. propanol) and lipase isoforms (e.g., LCS vs. CALB). Calculate ratios and use molecular docking simulations (AutoDock Vina) to predict binding affinities .
Tables
Table 1 : Key Fermentation Parameters for this compound Synthesis
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Initial OD600 | 0.2–0.4 | UV-2802PC spectrophotometer | |
| Lipase Concentration | 5–10 U/mL | Bradford assay | |
| Butyrate Yield | 7.2 g/L (max) | HPLC (HPX-87H column) |
Table 2 : Common Contradictions in Butyrate Research and Mitigation Strategies
| Contradiction | Mitigation Strategy | Reference |
|---|---|---|
| Pro-apoptotic vs. anti-inflammatory effects | Context-dependent dosing in disease models | |
| Microbiota-dependent vs. direct effects | Gnotobiotic animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
